molecular formula C11H15F2N3O4S B13315631 2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid

2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid

Cat. No.: B13315631
M. Wt: 323.32 g/mol
InChI Key: IZZBDEXCGNQQQF-UHFFFAOYSA-N
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Description

The compound 2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid features a hybrid structure combining three key moieties:

Imidazole core: Substituted with a difluoromethyl group at the N1 position, enhancing lipophilicity and metabolic stability .

1,1-Dioxothiolan (sulfolane derivative): A sulfone-containing five-membered ring (thiolane 1,1-dioxide) linked via a methylamino bridge.

Acetic acid side chain: Provides a carboxylic acid functional group, which may enhance solubility or enable salt formation for bioavailability optimization.

While direct data on its synthesis or applications are absent in the provided evidence, structurally related compounds (e.g., imidazole-sulfone hybrids) are explored in medicinal chemistry for enzyme inhibition (e.g., topoisomerases , kinase targets ). The difluoromethyl group is a common bioisostere for hydroxyl or methyl groups, often improving pharmacokinetic profiles .

Properties

Molecular Formula

C11H15F2N3O4S

Molecular Weight

323.32 g/mol

IUPAC Name

2-[[1-(difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid

InChI

InChI=1S/C11H15F2N3O4S/c12-11(13)16-3-2-14-9(16)5-15(6-10(17)18)8-1-4-21(19,20)7-8/h2-3,8,11H,1,4-7H2,(H,17,18)

InChI Key

IZZBDEXCGNQQQF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=NC=CN2C(F)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid typically involves multiple steps, starting with the formation of the imidazole ring. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde . The difluoromethyl group can be introduced via a radical difluoromethylation process . The dioxothiolan ring is usually synthesized through a cyclization reaction involving a thiol and a carbonyl compound .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives .

Scientific Research Applications

2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Imidazole Cores

Compound Name Key Structural Differences Physicochemical/Biological Data Reference
2-[1-(Difluoromethyl)-1H-imidazol-2-yl]acetonitrile Replaces acetic acid with nitrile group; lacks sulfolane ring. Not specified. Potential intermediate for further functionalization.
2-({1-[(4-Sulfamoylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetic acid Sulfamoylphenylmethyl substituent at N1; sulfanyl linker instead of sulfolane. No activity data provided. Sulfamoyl group may enhance target binding.
[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid Replaces imidazole with benzisothiazole; retains sulfone and acetic acid. CAS: 854357-50-7. Explored in drug discovery for sulfone-mediated interactions.

Benzimidazole and Heterocyclic Derivatives

Compound Name Key Structural Differences Physicochemical/Biological Data Reference
(Z)-2-(5-((5-Chloro-1-(2-fluorobenzyl)-1H-benzo[c]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid Benzimidazole core with rhodanine-thioxothiazolidinone and fluorobenzyl groups. Yield: 71%; m.p. 296.4–298.1°C. Potent topoisomerase inhibition (IC₅₀ < 1 µM) .
2-[2-(1,1-Dioxothiolan-3-yl)-1,3-thiazol-4-yl]acetic acid Thiazole replaces imidazole; retains dioxothiolan and acetic acid. CAS not specified. Used in R&D for sulfur-heterocycle interactions.

Sulfone-Containing Derivatives

Compound Name Key Structural Differences Physicochemical/Biological Data Reference
2-{1-[(2-Chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetic acid Imidazolidinone core with chlorophenylmethyl and dioxo groups. CAS: 1955506-43-0; Mol. Wt.: 331.11. Potential protease inhibitor scaffold.
2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid Trioxoimidazolidine core with dichlorobenzyl group. CAS: 128043-98-1; Mol. Wt.: 331.11. Explored for anti-inflammatory activity.

Key Observations

Impact of Fluorine Substitution : The difluoromethyl group in the target compound distinguishes it from analogs with chlorophenyl or sulfamoyl groups, likely improving metabolic stability and membrane permeability .

Sulfone Role : The 1,1-dioxothiolan moiety provides rigidity and polarity, contrasting with linear sulfonamides (e.g., ) or benzisothiazole derivatives (e.g., ).

Acetic Acid Utility : The carboxylic acid group is a common feature in bioactive molecules, facilitating salt formation (e.g., sodium salts for solubility) or direct target engagement (e.g., enzyme active sites) .

Biological Activity

2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure can be summarized as follows:

PropertyValue
Chemical Formula C₁₃H₁₄F₂N₄O₄S
Molecular Weight 350.33 g/mol
IUPAC Name 2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid
CAS Number Not available in the provided sources

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds similar to 2-[[1-(difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid possess significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Specific pathways such as the PI3K/Akt and MAPK signaling pathways are often implicated in its mechanism of action.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic processes in both microbial and mammalian cells.

The mechanisms by which 2-[[1-(difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid exerts its effects include:

  • Interaction with Enzymatic Targets : The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions in enzyme active sites, which can lead to inhibition.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell survival and apoptosis, particularly in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, suggesting potent activity.

Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced apoptosis at concentrations of 50 µM after 48 hours. Flow cytometry analysis revealed significant increases in sub-G1 phase populations, indicating cell death.

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